Cyclosporin U

Description

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMBRFVXLUJFCT-WKHWYDSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108027-45-8 | |

| Record name | Cyclosporin U | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108027458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclosporin u | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSPORIN U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP0V32C6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclosporin U chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

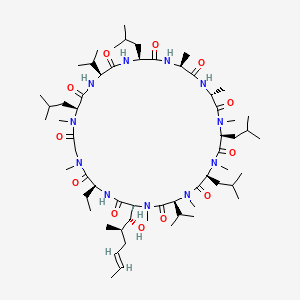

Cyclosporin U is a cyclic polypeptide and a known impurity of Cyclosporin A, a potent immunosuppressant widely used in post-allogeneic organ transplantation to prevent organ rejection.[] Like its parent compound, Cyclosporin U is a calcineurin inhibitor, exerting its effects by modulating the immune response, specifically by inhibiting T-cell activation.[][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Cyclosporin U, intended for professionals in research and drug development.

Chemical Structure and Properties

Cyclosporin U shares the core cyclic undecapeptide structure of the cyclosporin family. Its unique identity is defined by the specific amino acid sequence.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 108027-45-8 |

| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₂ |

| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

| SMILES | CC[C@H]1C(=O)N(CC(=O)N(--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N1)--INVALID-LINK--C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C">C@HCC(C)C)C)C |

| InChI | InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 1188.58 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 177-179 °C |

| Boiling Point | ~1306.2 °C (Predicted) |

| Density | ~1.017 g/cm³ |

| Solubility | Soluble in chloroform, ether, and methanol. Poorly soluble in hexane and water. |

Biological Activity and Mechanism of Action

As a member of the cyclosporin family, Cyclosporin U functions as an immunosuppressant by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Mechanism of Calcineurin Inhibition

The primary mechanism of action for cyclosporins involves the following steps:

-

Binding to Cyclophilin: Cyclosporin U first binds to the intracellular protein cyclophilin.

-

Formation of an Inhibitory Complex: The Cyclosporin U-cyclophilin complex then binds to calcineurin.

-

Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.

-

Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. This prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

-

Immunosuppression: The reduction in IL-2 production leads to a decrease in the activation and proliferation of T-cells, resulting in an overall immunosuppressive effect.

Caption: Calcineurin signaling pathway and its inhibition by Cyclosporin U.

Quantitative Biological Activity

Specific quantitative data on the immunosuppressive activity (e.g., IC₅₀ values) of Cyclosporin U is not extensively documented in publicly available literature. However, as a close structural analog and known impurity of Cyclosporin A, its biological potency is expected to be in a similar range, though potential variations exist. For reference, the IC₅₀ values for Cyclosporin A in various assays are provided below.

| Assay | Organism/Cell Line | IC₅₀ Value |

| Calcineurin Inhibition | Murine PBL and SCS | 7.5 ng/mL and 24.4 ng/mL, respectively[3] |

| Calcineurin Inhibition | Human PBL (in vitro in CM) | 2 µg/L[4] |

| Calcineurin Inhibition | Human PBL (in vitro in WB) | 102 µg/L[4] |

| IFN-γ Induction Inhibition | Human PBL (in vitro in CM) | 18 µg/L[4] |

| IFN-γ Induction Inhibition | Human PBL (in vitro in WB) | 690 µg/L[4] |

| T-cell Proliferation (Ca-dependent) | Human | ~100-fold higher than FK 506 and RAPA |

PBL: Peripheral Blood Leukocytes; SCS: Spleen Cell Suspension; CM: Culture Medium; WB: Whole Blood.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the analysis and characterization of Cyclosporin U.

Isolation and Purification of Cyclosporins

Cyclosporins are typically isolated from fermentation broths of the fungus Tolypocladium inflatum. A general workflow for isolation and purification is as follows:

Caption: General workflow for the isolation and purification of Cyclosporin U.

Protocol:

-

Fermentation: Cultivate Tolypocladium inflatum in a suitable liquid medium to produce cyclosporins.

-

Extraction: After fermentation, extract the broth with a non-polar solvent such as ethyl acetate to isolate the hydrophobic cyclosporins.

-

Chromatography: Subject the crude extract to adsorption chromatography, for example, using a silica gel column.

-

Elution: Elute the column with a suitable solvent system to separate the different cyclosporin analogues.

-

Fraction Collection and Analysis: Collect fractions and analyze them using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify those containing Cyclosporin U.

-

Pooling and Concentration: Pool the fractions rich in Cyclosporin U and concentrate them to obtain the purified product.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantification and purity assessment of Cyclosporin U. The following is a general method adapted from the analysis of cyclosporin and its impurities.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an additive like 0.03% trifluoroacetic acid.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare standard solutions of Cyclosporin U in the mobile phase at various concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing Cyclosporin U in the mobile phase to a known concentration.

-

Quantification: Determine the concentration of Cyclosporin U in the sample by comparing its peak area to the calibration curve.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of Cyclosporin U to inhibit the phosphatase activity of calcineurin.

-

Materials:

-

Recombinant human calcineurin

-

Recombinant human cyclophilin A

-

Calmodulin

-

A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide)

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

-

Malachite green solution for phosphate detection

-

Cyclosporin U stock solution (in DMSO)

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and the phosphopeptide substrate.

-

In separate tubes, pre-incubate calcineurin with cyclophilin A and varying concentrations of Cyclosporin U (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the inhibitory complex.

-

Initiate the phosphatase reaction by adding the calcineurin/cyclophilin/Cyclosporin U mixture to the reaction mixture containing the substrate.

-

Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).

-

Stop the reaction by adding the malachite green solution.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

-

Calculate the percent inhibition of calcineurin activity for each concentration of Cyclosporin U and determine the IC₅₀ value.

-

Conclusion

Cyclosporin U, a significant impurity of Cyclosporin A, is a potent immunosuppressant that functions through the inhibition of the calcineurin signaling pathway. While its chemical and physical properties are well-characterized, further research is needed to fully elucidate its specific biological activity profile and to develop targeted analytical and purification protocols. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, highlighting its mechanism of action and providing adaptable methodologies for its study.

References

- 2. researchgate.net [researchgate.net]

- 3. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporin U: A Technical Overview of its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin U is a cyclic undecapeptide and a close structural analog of the well-known immunosuppressant, Cyclosporin A.[] Like other members of the cyclosporin family, it originates from the fungal metabolism of species such as Tolypocladium inflatum. While the specific discovery of Cyclosporin U is not as prominently documented as that of Cyclosporin A, it is recognized as a naturally occurring impurity or derivative in cyclosporin fermentations.[] Its biological activity is presumed to be similar to Cyclosporin A, acting as an inhibitor of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation. This technical guide provides a comprehensive overview of the available knowledge on Cyclosporin U, including its origin, physicochemical properties, and inferred biological activity, along with detailed experimental protocols for its study.

Discovery and Origin

The discovery of the cyclosporin family dates back to 1970 when new fungal strains were isolated from soil samples in Norway and the United States by Sandoz (now Novartis).[2] These fungi, identified as Tolypocladium inflatum, were found to produce a group of related cyclic peptides.[2] The primary and most abundant of these was Cyclosporin A, which was later found to possess potent immunosuppressive properties.[2][3]

Cyclosporin U was identified as a naturally occurring analog within the fermentation broths of Tolypocladium inflatum. It is considered an impurity or a minor component in the production of Cyclosporin A.[] The biosynthesis of cyclosporins is a complex process carried out by a large multifunctional enzyme known as cyclosporin synthetase, a nonribosomal peptide synthetase (NRPS). This enzyme sequentially adds and modifies amino acid residues to form the cyclic peptide structure. Variations in the substrate specificity of the NRPS domains can lead to the incorporation of different amino acids, giving rise to the various cyclosporin analogs, including Cyclosporin U.

Physicochemical Properties

Cyclosporin U is a large cyclic peptide with the following properties:

| Property | Value | Reference |

| Chemical Formula | C61H109N11O12 | [] |

| Molecular Weight | 1188.58 g/mol | [] |

| CAS Number | 108027-45-8 | [] |

The structure of Cyclosporin U is closely related to that of Cyclosporin A, with variations in the amino acid sequence.

Mechanism of Action: Calcineurin-NFAT Pathway Inhibition

The immunosuppressive effects of cyclosporins are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[3] While specific studies on Cyclosporin U are limited, its mechanism of action is extrapolated from the well-understood pathway of Cyclosporin A.

The process begins with the binding of Cyclosporin U to an intracellular protein called cyclophilin. This Cyclosporin U-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This binding event inhibits the phosphatase activity of calcineurin.

Under normal conditions, following T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the NFAT transcription factor. Dephosphorylated NFAT can then translocate from the cytoplasm to the nucleus, where it upregulates the expression of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that promotes the proliferation and differentiation of activated T-cells.

By inhibiting calcineurin, Cyclosporin U prevents the dephosphorylation and subsequent nuclear translocation of NFAT. This blockage of NFAT activation leads to a downstream reduction in IL-2 production, thereby suppressing the T-cell-mediated immune response.

Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin U.

Biological Activity

| Assay | Cyclosporin A IC50 | Putative Cyclosporin U Activity |

| Calcineurin Activity Inhibition | ~10-20 µg/L | Expected to be in a similar range |

| T-Cell Proliferation (MLR) | ~19 µg/L | Expected to be in a similar range |

Note: The activity for Cyclosporin U is an educated estimation based on its structural similarity to Cyclosporin A and requires experimental verification.

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and biological activity assessment of Cyclosporin U, based on established protocols for cyclosporins.

Isolation and Purification of Cyclosporin U

The isolation of Cyclosporin U from a fermentation broth typically involves a multi-step chromatographic process.

Objective: To isolate Cyclosporin U from a crude extract of a Tolypocladium inflatum fermentation.

Materials:

-

Crude cyclosporin extract

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (ACN), water, methanol, and other organic solvents (HPLC grade)

-

Rotary evaporator

Protocol:

-

Initial Extraction: The crude extract containing a mixture of cyclosporins is first subjected to silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used to elute different fractions.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing cyclosporins.

-

Preparative HPLC: The fractions enriched with cyclosporins are pooled, concentrated under reduced pressure using a rotary evaporator, and then subjected to preparative reverse-phase HPLC.

-

Column: C18, 10 µm particle size, 250 x 20 mm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 210 nm.

-

-

Peak Collection and Identification: Peaks corresponding to the retention time of Cyclosporin U are collected. The identity and purity of the isolated compound are then confirmed by mass spectrometry and NMR.

Caption: General workflow for the isolation and purification of Cyclosporin U.

Structural Characterization

Objective: To confirm the chemical structure of the isolated Cyclosporin U.

Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule and confirm its elemental composition (C61H109N11O12).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the amino acid sequence and stereochemistry.

In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction)

Objective: To quantify the immunosuppressive activity of Cyclosporin U by measuring its effect on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Cyclosporin U (dissolved in DMSO)

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

96-well cell culture plates

-

CO₂ incubator

Protocol:

-

Cell Preparation: Isolate PBMCs from the blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

-

Assay Setup: In a 96-well plate, co-culture responder PBMCs from one donor with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor at a 1:1 ratio.

-

Drug Treatment: Add serial dilutions of Cyclosporin U to the co-cultures. Include a vehicle control (DMSO) and a positive control (Cyclosporin A).

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.

-

Proliferation Measurement:

-

³H-thymidine incorporation: Add ³H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

BrdU/CFSE: Follow the manufacturer's protocol for cell staining and analysis by flow cytometry or spectrophotometry.

-

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of Cyclosporin U compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

Cyclosporin U represents one of the many naturally occurring analogs of Cyclosporin A, produced by the fungus Tolypocladium inflatum. While not as extensively studied as its parent compound, its structural similarity strongly suggests a similar mechanism of action as an immunosuppressant through the inhibition of the calcineurin-NFAT pathway. The methodologies outlined in this guide provide a framework for the further investigation of Cyclosporin U, which may hold potential for unique therapeutic applications or serve as a valuable tool in understanding the structure-activity relationships of the cyclosporin family. Further research is warranted to fully characterize its biological activity profile and potential clinical relevance.

References

Cyclosporin U mechanism of action in T-cells

An In-depth Technical Guide to the Mechanism of Action of Cyclosporin A in T-Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on Cyclosporin A (CsA), the most extensively researched and clinically significant member of the cyclosporin family. "Cyclosporin U" is not a standard designation in scientific literature; it is presumed the user is referring to the canonical molecule, Cyclosporin A.

Executive Summary

Cyclosporin A (CsA) is a potent calcineurin inhibitor that has been a cornerstone of immunosuppressive therapy for decades, primarily in preventing organ transplant rejection and treating autoimmune diseases.[1] Its mechanism of action is highly specific to the T-cell activation pathway. CsA diffuses into the T-lymphocyte and binds to its cytosolic receptor, cyclophilin A (CypA).[2][3] This newly formed drug-receptor complex acquires a high affinity for and inhibits the calcium-calmodulin-dependent phosphatase, calcineurin.[2][4] The inhibition of calcineurin is the pivotal event that prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][5] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of crucial early T-cell activation genes, most notably Interleukin-2 (IL-2).[6][7] The resulting absence of IL-2 signaling halts the clonal expansion and effector function of T-cells, leading to a state of profound immunosuppression.[1][7]

Core Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive effect of Cyclosporin A is achieved through the targeted disruption of the T-cell receptor (TCR) signaling cascade that leads to cytokine gene expression.

-

T-Cell Receptor (TCR) Activation: Antigen recognition by the TCR on the surface of a T-cell initiates a signaling cascade that leads to the activation of Phospholipase C-γ (PLC-γ).[8]

-

Calcium Influx: PLC-γ activation results in an increase in intracellular calcium concentration ([Ca2+]). This is a critical signal for T-cell activation.[5]

-

Calcineurin Activation: The elevated cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates calcineurin (CaN), a serine/threonine phosphatase.[8][9]

-

NFAT Dephosphorylation: In its inactive state, the transcription factor NFAT is heavily phosphorylated and resides in the cytoplasm. Activated calcineurin dephosphorylates the serine residues in the regulatory domain of NFAT.[2][5][10]

-

Nuclear Translocation and Gene Transcription: Dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its rapid translocation into the nucleus.[2][9] Inside the nucleus, NFAT partners with other transcription factors (e.g., AP-1) to bind to the promoter regions of specific genes, driving the transcription of cytokines like IL-2, which is essential for T-cell proliferation and activation.[8][11]

-

Inhibition by Cyclosporin A: Cyclosporin A passively enters the T-cell and binds to its intracellular immunophilin, Cyclophilin A (CypA).[2] This CsA-CypA complex acts as a "gain-of-function" inhibitor, binding directly to calcineurin and blocking its phosphatase activity.[1][4] By preventing calcineurin from dephosphorylating NFAT, CsA effectively traps NFAT in its phosphorylated, inactive state within the cytoplasm.[2][6] This blockade of NFAT nuclear translocation is the central mechanism of CsA's immunosuppressive action.

Quantitative Data Presentation

The efficacy of Cyclosporin A can be quantified by its binding affinity to its target proteins and its inhibitory concentration.

Table 1: Binding Affinities of Cyclosporin A

| Ligand | Protein Target | Dissociation Constant (Kd) | Method |

| Cyclosporin A | Cyclophilin A | 36.8 nM[12] | Fluorescence Measurement |

| Cyclosporin A | Cyclophilin A | 13 ± 4 nM[13] | Fluorescence Spectroscopy |

| Cyclosporin A | Cyclophilin B | 9.8 nM[12] | Fluorescence Measurement |

| Cyclosporin A | Cyclophilin C | 90.8 nM[12] | Fluorescence Measurement |

Table 2: Inhibitory Concentrations (IC50) of Cyclosporin A

| Target Activity | Cell/System Type | IC50 Value | Notes |

| Calcineurin Phosphatase Activity | Purified Enzyme | 5 nM[4] | In vitro biochemical assay. |

| Calcineurin Phosphatase Activity | Murine Peripheral Blood Leukocytes (PBL) | 7.5 ng/mL[14] | Cells incubated in vitro. |

| Calcineurin Phosphatase Activity | Murine Spleen Cells (SCS) | 24.4 ng/mL[14] | Cells incubated in vitro. |

| Calcineurin Phosphatase Activity | Human PBL in Culture Medium | 2 µg/L (~1.7 nM)[15] | In vitro cell culture. |

| Calcineurin Phosphatase Activity | Human PBL in Whole Blood | 102 µg/L (~85 nM)[15] | Demonstrates the effect of CsA binding to blood components. |

| IFN-γ Induction | Human PBL in Culture Medium | 18 µg/L[15] | Functional consequence of calcineurin inhibition. |

| IFN-γ Induction | Human PBL in Whole Blood | 690 µg/L[15] | Functional consequence of calcineurin inhibition. |

Experimental Protocols

The mechanism of Cyclosporin A can be elucidated and quantified using several key experimental methodologies.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by CsA.

Principle: The assay quantifies the dephosphorylation of a specific phosphopeptide substrate by calcineurin. The amount of free phosphate released is measured colorimetrically, typically using a Malachite Green-based reagent which forms a colored complex with inorganic phosphate.[16][17]

Detailed Methodology:

-

Sample Preparation: Prepare cell or tissue lysates containing calcineurin. It is crucial to desalt the sample to remove endogenous free phosphate, which can interfere with the assay.[16][18] This is often done using small size-exclusion chromatography columns.[18]

-

Standard Curve: Prepare a phosphate standard curve using a provided phosphate standard solution to allow for the quantification of released phosphate.[16]

-

Reaction Setup: In a 96-well microplate, add the assay buffer (containing Ca2+ and calmodulin), the cell lysate (source of calcineurin), and the test compound (Cyclosporin A at various concentrations). Include appropriate controls: a positive control with purified active calcineurin, a negative control without calcineurin, and a total phosphatase activity control.[16]

-

Initiation and Incubation: Initiate the reaction by adding the RII phosphopeptide substrate to all wells.[16] Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[16]

-

Termination and Detection: Stop the reaction by adding the Malachite Green-based detection reagent. This reagent also develops the color.[16]

-

Data Acquisition: Measure the absorbance at ~620 nm using a microplate reader.

-

Analysis: Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve. Determine the IC50 value for Cyclosporin A by plotting the percentage of calcineurin inhibition against the log of the CsA concentration.

NFAT-Luciferase Reporter Assay

This cell-based assay measures the functional consequence of calcineurin inhibition by quantifying NFAT-dependent gene transcription.

Principle: This assay utilizes a T-cell line (e.g., Jurkat) that has been stably transfected with a reporter plasmid.[19][20] The plasmid contains the firefly luciferase gene under the transcriptional control of multiple copies of an NFAT response element (NFAT-RE). When the T-cells are stimulated, NFAT translocates to the nucleus, binds to the NFAT-RE, and drives the expression of luciferase. The resulting luminescence is a direct measure of NFAT activity.[19]

Detailed Methodology:

-

Cell Culture: Culture the NFAT-Luciferase Jurkat reporter cells according to the supplier's protocol.[21]

-

Cell Plating: Harvest the cells and seed them at an optimized density (e.g., 40,000 cells/well) into a 96-well white, clear-bottom microplate.[21]

-

Compound Treatment: Pre-incubate the cells with various concentrations of Cyclosporin A or a vehicle control for a specified time (e.g., 1 hour).

-

Cell Stimulation: Activate the T-cells to induce the Ca2+/calcineurin/NFAT pathway. Common stimulants include a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies.[20][22] Incubate for an appropriate duration (e.g., 6-18 hours) at 37°C.[21][22]

-

Lysis and Detection: Add a "one-step" luciferase assay reagent to the wells. This reagent lyses the cells and contains the substrates (luciferin, ATP) required for the luciferase reaction.[22]

-

Data Acquisition: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a luminometer.[22]

-

Analysis: Subtract background luminescence and normalize the signal to control wells. Plot the percentage of inhibition of NFAT activity against the log of the CsA concentration to determine the IC50.

Conclusion

Cyclosporin A exerts its potent immunosuppressive effects through a well-defined molecular mechanism. By forming a complex with cyclophilin A, it specifically inhibits calcineurin, thereby preventing the nuclear translocation of NFAT and the subsequent transcription of IL-2 and other critical cytokines. This targeted disruption of the T-cell activation signaling pathway has made CsA an invaluable tool in both clinical practice and immunological research. The quantitative parameters of its binding and inhibition, along with robust experimental protocols, allow for its precise characterization and the continued development of next-generation immunomodulatory therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 3. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T cell - Wikipedia [en.wikipedia.org]

- 9. gosset.ai [gosset.ai]

- 10. researchgate.net [researchgate.net]

- 11. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

- 15. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

Unraveling the Biological Activities of Cyclosporin U: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U, a member of the cyclosporin family of cyclic undecapeptides, has garnered interest for its potential biological activities. While its close relative, Cyclosporin A, is a well-established immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases, the specific biological profile of Cyclosporin U is less characterized. This technical guide provides a comprehensive overview of the known biological activities of Cyclosporin U, with a focus on its immunosuppressive and anti-HIV properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Biological Activities of Cyclosporins

The primary mechanism of action for immunosuppressive cyclosporins involves the inhibition of T-cell activation. This is achieved through a series of intracellular events initiated by the binding of the cyclosporin to its cytosolic receptor, cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding crucial cytokines, most notably interleukin-2 (IL-2). The suppression of IL-2 production leads to a downstream dampening of the T-cell-mediated immune response.

Beyond immunosuppression, several cyclosporins, including non-immunosuppressive analogs, have demonstrated significant anti-HIV activity. This antiviral effect is also linked to the interaction with cyclophilin A. The HIV-1 Gag polyprotein incorporates cyclophilin A into the virion, and this interaction is believed to be essential for viral replication. Cyclosporins that bind to cyclophilin A can disrupt this Gag-cyclophilin A interaction, thereby inhibiting viral replication.

Quantitative Analysis of Cyclosporin U's Biological Activity

Direct quantitative data on the biological activity of Cyclosporin U is limited in publicly available literature. However, comparative studies of various cyclosporin analogs provide valuable context for its potential potency. The following table summarizes the biological activities of Cyclosporin A and Cyclosporin G, offering a framework for understanding the expected range of activity for Cyclosporin U.

| Compound | Assay | Target | IC50 / DC50 | Reference |

| Cyclosporin A | Mixed Lymphocyte Culture (MLC) | Lymphocyte Proliferation | 19 ± 4 µg/L | [1] |

| Cyclosporin G | Mixed Lymphocyte Culture (MLC) | Lymphocyte Proliferation | 60 ± 7 µg/L | [1] |

| Cyclosporin A | [3H]-Cyclosporin A Displacement | Peripheral Blood Mononuclear Cells (PBMCs) | 1.44 ± 2.49 x 10-7 M | [1] |

| Cyclosporin G | [3H]-Cyclosporin A Displacement | Peripheral Blood Mononuclear Cells (PBMCs) | 3.9 ± 5.4 x 10-7 M | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the biological activities of cyclosporins, specific in vitro assays are employed. The following diagrams illustrate the key signaling pathway involved in cyclosporin-mediated immunosuppression and a general workflow for assessing anti-HIV activity.

References

An In-Depth Technical Guide to the Natural Source and Isolation of Cyclosporin U

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic undecapeptide belonging to the cyclosporin family, a group of fungal metabolites with significant immunosuppressive properties. Structurally similar to the well-known Cyclosporin A, Cyclosporin U is often found as a minor component in fermentation broths of cyclosporin-producing fungi. Its biological activity, like other cyclosporins, stems from its ability to inhibit the calcineurin-mediated T-cell activation pathway, making it a molecule of interest for research in immunology and drug development. This guide provides a comprehensive overview of the natural sources of Cyclosporin U and a detailed methodology for its isolation and purification.

Natural Source of Cyclosporin U

Cyclosporin U has been identified as a natural product of several species of filamentous fungi. The primary reported producers of Cyclosporin U include:

-

Trichoderma polysporum [1]

-

Tolypocladium inflatum (also known by its anamorph name, Beauveria nivea)[2]

These fungi synthesize a range of cyclosporins, with Cyclosporin A typically being the most abundant. Cyclosporin U is one of the many analogs produced, differing in the amino acid composition of its peptide ring.

Isolation and Purification of Cyclosporin U

The isolation of Cyclosporin U from fungal fermentation broth is a multi-step process that involves extraction and a series of chromatographic separations. As Cyclosporin U is often present in a complex mixture of other cyclosporins and metabolites, the purification strategy is critical to obtaining a pure compound. The following protocol is a generalized procedure based on established methods for the separation of cyclosporins.[3][4][5]

Experimental Protocol: Isolation and Purification

Step 1: Fungal Fermentation

A high-yielding strain of Trichoderma polysporum or Tolypocladium inflatum is cultivated under optimized fermentation conditions to maximize the production of cyclosporins.

-

Medium: A typical production medium may contain glucose, peptone, KH2PO4, and KCl, with the pH adjusted to around 5.3.[6]

-

Culture Conditions: Submerged fermentation is carried out in a bioreactor with controlled temperature (e.g., 25-30°C), aeration, and agitation for a period of 7-14 days.[7]

Step 2: Extraction of Cyclosporins

Following fermentation, the fungal biomass and the fermentation broth are processed to extract the lipophilic cyclosporins.

-

Biomass Separation: The fungal mycelia are separated from the fermentation broth by filtration.

-

Solvent Extraction: The mycelial cake and the filtrate are extracted with a water-immiscible organic solvent such as ethyl acetate or butyl acetate.[3][8] The mixture is agitated for several hours to ensure efficient extraction of the cyclosporins into the organic phase.

-

Concentration: The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

Step 3: Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to separate Cyclosporin U from other cyclosporins and impurities.

-

Silica Gel Chromatography (Initial Separation):

-

The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.

-

Elution is performed using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol).[3]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing cyclosporins.

-

-

Size-Exclusion Chromatography (Fractionation):

-

Fractions enriched with cyclosporins are pooled, concentrated, and further purified using a Sephadex LH-20 column.[3]

-

Elution with a suitable solvent (e.g., methanol) separates the compounds based on their size.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

The final purification of Cyclosporin U is achieved by preparative Reverse-Phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.[9][10]

-

The elution is monitored by UV detection at approximately 210 nm.

-

Fractions corresponding to the Cyclosporin U peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

-

Quantitative Data

The following tables summarize key quantitative parameters associated with the production and analysis of cyclosporins. It is important to note that specific yields for Cyclosporin U are not widely reported, and the data often pertains to the major component, Cyclosporin A.

Table 1: Fermentation and Extraction Parameters for Cyclosporin Production

| Parameter | Value | Reference |

| Fungal Species | Tolypocladium inflatum, Fusarium roseum | [3][7] |

| Fermentation Time | 7 - 10 days | [7] |

| Fermentation Temperature | 30 °C | |

| Agitation Speed | 120 - 200 rpm | [7] |

| Typical Cyclosporin A Yield | 22.46 - 73 mg/L | [3] |

| Extraction Solvent | Ethyl acetate, Butyl acetate | [3][8] |

| Overall Yield (Cyclosporin A) | 40 - 60% | [4] |

Table 2: HPLC Parameters for the Separation of Cyclosporins

| Parameter | Value | Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [10] |

| Mobile Phase | Acetonitrile and water (70:30 v/v) with 0.03% TFA | [10] |

| Flow Rate | 0.7 - 1.0 mL/min | [9][10] |

| Column Temperature | 50 °C | [10] |

| Detection Wavelength | 210 nm | [9][10] |

| Retention Time (Cyclosporin A) | ~3.8 - 7.2 min (method dependent) | [9][11] |

| Relative Retention Time (Cyclosporin U vs. A) | 0.95 | [12] |

Table 3: Immunosuppressive Activity of Cyclosporins

| Compound | Assay | IC50 | Reference |

| Cyclosporin A | Inhibition of T-cell proliferation (Ca-dependent) | ~100-fold higher than FK506 | [13] |

| Cyclosporin A | Inhibition of in vivo interferon-gamma response | 517 - 886 µg/L | [1] |

| Cyclosporin G | Inhibition of lymphocyte proliferation (MLC) | 60 ± 7 µg/L | [14] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Cyclosporin U

Cyclosporin U, like other members of its class, exerts its immunosuppressive effect by targeting the calcineurin signaling pathway in T-lymphocytes. The binding of Cyclosporin U to its intracellular receptor, cyclophilin, creates a complex that inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[15][16]

Caption: Mechanism of Cyclosporin U-mediated immunosuppression.

Experimental Workflow for Isolation and Purification

The overall workflow for obtaining pure Cyclosporin U from a fungal source is a systematic process involving biological and chemical techniques.

References

- 1. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6620325B2 - Purification process for cyclosporin - Google Patents [patents.google.com]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]

- 5. An improved purification procedure for cyclosporin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Cyclosporine A by Submerged Fermentation from a Local Isolate of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some optimal culture conditions for production of cyclosporin a by Fusarium roseum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of some fermentation parameters on cyclosporin A production by a new isolate of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

Cyclosporin U: A Technical Guide to its Function as a Calcineurin Phosphatase Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin U, a structural analogue and known impurity of the widely used immunosuppressant Cyclosporin A, functions as an inhibitor of the calcineurin phosphatase pathway. This technical guide provides a comprehensive overview of the mechanism of action of cyclosporins, with a specific focus on Cyclosporin U. While quantitative data for Cyclosporin U's specific activity is limited in publicly available literature, this document outlines the established principles of calcineurin inhibition by cyclosporins and provides detailed experimental protocols for the characterization of Cyclosporin U's inhibitory properties. This guide serves as a resource for researchers and drug development professionals investigating the therapeutic potential and biological activity of cyclosporin analogues.

The Calcineurin Phosphatase Pathway: A Key Regulator of Immune Response

The calcineurin signaling pathway is a crucial cascade in the activation of T-lymphocytes, which are central players in the adaptive immune response.[1][2] Under normal physiological conditions, an increase in intracellular calcium (Ca2+) levels activates calmodulin. The Ca2+-calmodulin complex then binds to and activates calcineurin, a serine/threonine phosphatase.[1] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus. Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, notably Interleukin-2 (IL-2).[3] The transcription of IL-2 and other cytokines is essential for the proliferation and differentiation of T-lymphocytes, thereby mounting an immune response.[4]

Figure 1: Calcineurin Signaling Pathway and Inhibition by Cyclosporin U.

Mechanism of Action of Cyclosporin U

Cyclosporin U, like other members of the cyclosporin family, exerts its immunosuppressive effects by disrupting the calcineurin signaling cascade.[] The molecule passively diffuses across the T-lymphocyte cell membrane and binds to its intracellular receptor, cyclophilin, a type of immunophilin.[4][] This binding event forms a high-affinity Cyclosporin U-cyclophilin complex. It is this complex, rather than Cyclosporin U alone, that is the active inhibitor of calcineurin.[3]

The Cyclosporin U-cyclophilin complex binds to calcineurin, sterically hindering its phosphatase activity.[3] By inhibiting calcineurin, the dephosphorylation of NFAT is prevented.[3] Phosphorylated NFAT cannot translocate to the nucleus, and therefore, the transcription of IL-2 and other pro-inflammatory cytokines is suppressed.[4] This ultimately leads to a reduction in T-lymphocyte activation and proliferation, thereby dampening the immune response.[4]

Quantitative Data on Calcineurin Inhibition

| Compound | Assay Type | System | IC50 | Reference |

| Cyclosporin A | Calcineurin Phosphatase Activity | In vitro (non-immune cell line) | ~30 nM | [1] |

| Cyclosporin A | Calcineurin Phosphatase Activity | In vitro (pancreatic acinar cells) | 65 nM | [7] |

| Cyclosporin A | Calcineurin Activity | In vitro (peripheral blood leukocytes in culture medium) | 2 µg/L | [8] |

| Cyclosporin A | Calcineurin Activity | In vitro (peripheral blood leukocytes in whole blood) | 102 µg/L | [8] |

| Cyclosporin A | IFN-γ Induction | In vitro (peripheral blood leukocytes in culture medium) | 18 µg/L | [8] |

| Cyclosporin A | IFN-γ Induction | In vitro (peripheral blood leukocytes in whole blood) | 690 µg/L | [8] |

| Cyclosporin G | Lymphocyte Proliferation (1° MLC) | In vitro (human) | 60 +/- 7 µg/L | [9] |

| Cyclosporin A | Lymphocyte Proliferation (1° MLC) | In vitro (human) | 19 +/- 4 µg/L | [9] |

Experimental Protocols

The following protocols are adapted from established methods for characterizing cyclosporin analogues and can be applied to determine the biological activity of Cyclosporin U.

In Vitro Calcineurin Phosphatase Activity Assay

This protocol describes a colorimetric assay to determine the in vitro IC50 of Cyclosporin U for calcineurin phosphatase activity.

Materials:

-

Purified recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay Buffer (e.g., Tris-HCl, CaCl2, MgCl2, DTT)

-

Cyclosporin U (dissolved in an appropriate solvent, e.g., DMSO)

-

Cyclosporin A (as a positive control)

-

Malachite Green-based phosphate detection reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Cyclosporin U and Cyclosporin A in Assay Buffer.

-

In a 96-well plate, add the calcineurin enzyme, calmodulin, and either a Cyclosporin U dilution, Cyclosporin A dilution, or vehicle control to each well.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the phosphatase activity to produce a color change.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of calcineurin inhibition for each concentration of Cyclosporin U and Cyclosporin A.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for In Vitro Calcineurin Phosphatase Activity Assay.

T-Lymphocyte Proliferation Assay

This protocol outlines a cell-based assay to measure the immunosuppressive activity of Cyclosporin U by assessing its effect on T-lymphocyte proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

-

A mitogen to stimulate T-cell proliferation (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

Cyclosporin U (dissolved in a suitable solvent)

-

Cyclosporin A (as a positive control)

-

A proliferation detection reagent (e.g., [3H]-thymidine, BrdU, or a resazurin-based reagent like AlamarBlue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Apparatus for measuring proliferation (scintillation counter for [3H]-thymidine, microplate reader for colorimetric/fluorometric assays)

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture a T-cell line.

-

Seed the cells into a 96-well plate at an appropriate density.

-

Add serial dilutions of Cyclosporin U, Cyclosporin A, or vehicle control to the wells.

-

Add the mitogen (e.g., PHA) to all wells except for the unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

For the final 18-24 hours of incubation, add the proliferation detection reagent (e.g., [3H]-thymidine).

-

If using [3H]-thymidine, harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. For colorimetric/fluorometric assays, measure the signal according to the manufacturer's instructions.

-

Calculate the percentage of proliferation inhibition for each concentration of Cyclosporin U and Cyclosporin A relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Figure 3: Workflow for T-Lymphocyte Proliferation Assay.

Conclusion

Cyclosporin U is a member of the cyclosporin family of immunosuppressants that acts by inhibiting the calcineurin phosphatase pathway. While specific quantitative data on its inhibitory potency are not widely published, its structural similarity to Cyclosporin A suggests a comparable mechanism of action. The experimental protocols provided in this guide offer a framework for the detailed characterization of Cyclosporin U's biological activity. Further research to elucidate the precise inhibitory profile of Cyclosporin U will be valuable for a comprehensive understanding of its potential therapeutic applications and for the development of novel immunosuppressive agents.

References

- 1. Cyclosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of calcineurin phosphatase activity [bio-protocol.org]

- 3. ovid.com [ovid.com]

- 4. youtube.com [youtube.com]

- 7. thekingsleyclinic.com [thekingsleyclinic.com]

- 8. Cas 108027-45-8,Cyclosporin U (9CI) | lookchem [lookchem.com]

- 9. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cyclosporin U: A Technical Guide on its Presumed Cytostatic and Immunosuppressive Properties

Disclaimer: Information specifically detailing the cytostatic and immunosuppressive properties of Cyclosporin U is exceptionally limited in publicly available scientific literature. Cyclosporin U is recognized as a derivative and an impurity of Cyclosporin A (CsA).[1][2] Given the structural similarity, this technical guide will extrapolate the known properties of the well-researched parent compound, Cyclosporin A, to infer the likely characteristics of Cyclosporin U. All data, protocols, and mechanisms described herein are based on studies of Cyclosporin A and should be considered as a proxy for Cyclosporin U, pending specific research on the latter.

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum.[3] It is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and to treat a variety of autoimmune diseases.[4] While renowned for its immunosuppressive effects, CsA also exhibits cytostatic properties. Cyclosporin U, a closely related analogue, is described as a cytostatic agent, suggesting a similar spectrum of activity.[5] This guide provides an in-depth technical overview of the presumed cytostatic and immunosuppressive properties of Cyclosporin U, based on the extensive research conducted on Cyclosporin A.

Immunosuppressive Properties

The immunosuppressive activity of Cyclosporin A is its most well-characterized feature. It primarily targets T-lymphocytes, key orchestrators of the adaptive immune response.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway in T-cells.[6] This intricate process can be summarized in the following steps:

-

Intracellular Binding: Due to its lipophilic nature, Cyclosporin A readily diffuses across the cell membrane of T-lymphocytes.[7] In the cytoplasm, it binds to its specific intracellular receptor, cyclophilin.[7]

-

Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[8]

-

NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[8] By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation of NFAT.

-

Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. Consequently, it is unable to activate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9]

-

Suppression of T-cell Activation: IL-2 is a potent T-cell growth factor. By blocking its production, Cyclosporin A effectively halts the activation, proliferation, and differentiation of T-lymphocytes, thus suppressing the cell-mediated immune response.[10]

This targeted mechanism of action allows for potent immunosuppression without causing significant myelotoxicity (bone marrow suppression), a common side effect of many other immunosuppressive agents.[3]

Immunosuppressive Signaling Pathway of Cyclosporin A.

Quantitative Data on Immunosuppressive Activity

The immunosuppressive potency of Cyclosporin A and its analogues is often quantified by their ability to inhibit calcineurin activity or T-cell proliferation. The following table summarizes representative data for Cyclosporin A.

| Parameter | Value | Cell/System | Reference |

| Calcineurin Inhibition (IC₅₀) | 7-15 nM | Purified enzyme assay | [11] |

| T-cell Proliferation Inhibition (IC₅₀) | 1-10 ng/mL | Mixed Lymphocyte Reaction (MLR) | [10] |

Cytostatic Properties

While less emphasized than its immunosuppressive effects, Cyclosporin A also possesses cytostatic properties, meaning it can inhibit cell growth and proliferation. This activity is not limited to immune cells and has been observed in various cell types, including tumor cells.

Mechanism of Action

The cytostatic effects of Cyclosporin A are likely multifactorial and may involve several mechanisms:

-

Inhibition of Cell Cycle Progression: Cyclosporin A can cause a reversible inhibition of cell proliferation by arresting cells in the G0 or G1 phase of the cell cycle.[4]

-

Anti-proliferative Signaling: Cyclosporin A has been shown to inhibit the growth of tumor cells that are dependent on certain growth factors.[5] This may be linked to its ability to interfere with signal transduction pathways that control cell growth.

-

Induction of Apoptosis: In some cancer cell lines, Cyclosporin A has been observed to induce programmed cell death, or apoptosis.

It is important to note that the cytostatic effects of Cyclosporin A can be complex. While it may inhibit the growth of some tumor cells, its immunosuppressive action can also potentially allow for the growth of pre-existing tumors by weakening the body's immune surveillance.[5]

Presumed Cytostatic Mechanisms of Cyclosporin U.

Quantitative Data on Cytostatic Activity

Quantitative data on the cytostatic effects of Cyclosporin A are highly dependent on the cell line and experimental conditions.

| Cell Line | Effect | Concentration | Reference |

| Various Tumor Cell Lines | Growth Inhibition | Varies (µg/mL range) | [5] |

| Epstein-Barr Virus-transformed B-lymphocytes | Inhibition of Proliferation | High Concentrations | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon scientific findings. The following are generalized methodologies for key assays used to evaluate the properties of cyclosporins.

Calcineurin Inhibition Assay

This in-vitro assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Principle: Calcineurin dephosphorylates a specific substrate. The amount of phosphate released is quantified, and the inhibition by the test compound is determined.

Materials:

-

Purified calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay buffer (e.g., Tris-HCl, CaCl₂, DTT)

-

Malachite green reagent for phosphate detection

-

Test compound (Cyclosporin) and vehicle control (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, calcineurin, calmodulin, and the test compound or vehicle.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Workflow for Calcineurin Inhibition Assay.

Mixed Lymphocyte Reaction (MLR)

The MLR is a cell-based assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking an immune response to foreign tissue.

Principle: T-cells from one donor (responder cells) are co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) from a different donor (stimulator cells). The proliferation of the responder T-cells is measured, typically by the incorporation of a radioactive or colorimetric proliferation marker.

Materials:

-

PBMCs from two different donors

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Irradiator (for stimulator cells)

-

Test compound (Cyclosporin) and vehicle control

-

Proliferation marker (e.g., ³H-thymidine or BrdU)

-

96-well cell culture plate

-

Scintillation counter or ELISA reader

Procedure:

-

Isolate PBMCs from two healthy donors.

-

Irradiate the PBMCs from one donor to create the stimulator cells (this prevents them from proliferating).

-

In a 96-well plate, co-culture the responder PBMCs with the irradiated stimulator PBMCs.

-

Add serial dilutions of the test compound or vehicle control to the co-cultures.

-

Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.

-

During the last 18-24 hours of incubation, add the proliferation marker.

-

Harvest the cells and measure the incorporation of the proliferation marker.

-

Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

While specific data on Cyclosporin U is scarce, its classification as a cytostatic agent and its structural relationship to Cyclosporin A provide a strong basis for understanding its likely biological activities. The profound immunosuppressive effects of Cyclosporin A, mediated through the inhibition of the calcineurin-NFAT pathway, are almost certainly shared by Cyclosporin U. Similarly, the cytostatic properties observed with Cyclosporin A, including cell cycle arrest and inhibition of growth factor-dependent proliferation, are plausible mechanisms for Cyclosporin U. Further research is imperative to delineate the precise pharmacological profile of Cyclosporin U and to determine any subtle yet significant differences from its parent compound. Such studies will be crucial for evaluating its potential therapeutic applications.

References

- 1. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclosporin U | C61H109N11O12 | CID 90479532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Immunosuppression and cancer: the ciclosporin case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclosporin A mediates immunosuppression of primary cytotoxic T cell responses by impairing the release of interleukin 1 and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel cyclosporin a analogues: potential soft drugs for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporin U: A Technical Overview of its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin U is a cyclic polypeptide belonging to the cyclosporin family, a class of potent immunosuppressive agents. Structurally related to the well-characterized Cyclosporin A, Cyclosporin U plays a critical role in preventing organ transplant rejection and holds potential for the treatment of various autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the molecular properties of Cyclosporin U, its mechanism of action through the calcinein-NFAT signaling pathway, and detailed protocols for key experimental assays relevant to its study.

Molecular Profile of Cyclosporin U

Cyclosporin U is a large cyclic undecapeptide with a complex chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C61H109N11O12 | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | ~1188.58 g/mol | [1][3][5][6][10] |

| CAS Number | 108027-45-8 | [1][3][5][6][7][8][11] |

| Synonyms | [Leu11]Ciclosporin A, Ciclosporin Impurity D | [3][7] |

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of Cyclosporin U are primarily mediated through the inhibition of T-cell activation. This is achieved by disrupting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, a crucial pathway in the adaptive immune response.[1][2][3][12]

Upon T-cell receptor (TCR) activation by an antigen, intracellular calcium levels rise. This increase in calcium activates calcineurin, a serine/threonine phosphatase.[3][8] Activated calcineurin then dephosphorylates the NFAT transcription factor. Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[3][11][12] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, leading to an amplified immune response.[12]

Cyclosporin U, like other cyclosporins, exerts its effect by first binding to an intracellular protein called cyclophilin.[1][12] The resulting Cyclosporin U-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][6][12] This inhibition prevents the dephosphorylation of NFAT, which consequently remains in the cytoplasm and cannot initiate the transcription of IL-2 and other pro-inflammatory cytokine genes.[11][12] The net result is a suppression of T-cell activation and proliferation, thereby dampening the immune response.

References

- 1. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recruitment of calcineurin to the TCR positively regulates T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of calcineurin phosphatase activity [bio-protocol.org]

- 8. gosset.ai [gosset.ai]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

- 11. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

Cyclosporin U: An In-depth Technical Guide on its Role as a Cyclosporin Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of autoimmune diseases.[1] The production of CsA through fermentation of the fungus Tolypocladium inflatum invariably leads to the co-production of a series of structurally related impurities. Among these, Cyclosporin U (CsU) is a recognized impurity that requires careful monitoring and control in pharmaceutical formulations. This technical guide provides a comprehensive overview of the role of Cyclosporin U as a cyclosporin impurity, including its chemical properties, potential biological activities, and the analytical and preparative methodologies for its study.

Chemical and Physical Properties

Cyclosporin U is a cyclic undecapeptide that is structurally very similar to Cyclosporin A. The key difference lies in the amino acid at position 2, where the α-aminobutyric acid in CsA is replaced by L-norvaline in some related cyclosporins, though the specific substitution for Cyclosporin U is less commonly documented in readily available literature. Both molecules are neutral, highly hydrophobic, and share a similar molecular weight.[2][3]

| Property | Cyclosporin A | Cyclosporin U |

| Molecular Formula | C62H111N11O12 | C61H109N11O12 |

| Molecular Weight | 1202.61 g/mol [3] | 1188.61 g/mol [3] |

| CAS Number | 59865-13-3[3] | 108027-45-8[2] |

Role as a Cyclosporin Impurity and Pharmacopeial Standards

Cyclosporin U is officially recognized as an impurity of Cyclosporin A by major pharmacopoeias, including the United States Pharmacopeia (USP).[4] Due to its structural similarity to the active pharmaceutical ingredient (API), its presence can pose challenges in the purification process and may potentially contribute to the overall biological and toxicological profile of the drug product.

The USP sets stringent limits for impurities in Cyclosporin A drug substances. The acceptance criteria for related compounds are as follows:

| Impurity | Limit (as per USP) |

| Any individual impurity | Not more than 0.7%[5] |

| Total impurities | Not more than 1.5%[5] |

Biological Activity of Cyclosporin U (Inferred)

Direct experimental data on the specific biological activity of Cyclosporin U is limited in publicly available literature. However, based on the extensive research into the structure-activity relationships (SAR) of numerous cyclosporin analogues, it is possible to infer its likely biological profile.[6][7]

Immunosuppressive Activity

The immunosuppressive activity of cyclosporins is primarily mediated through a cascade of molecular interactions. The cyclosporin molecule first binds to an intracellular protein called cyclophilin.[8] This cyclosporin-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent serine-threonine phosphatase, calcineurin.[6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[9] Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[10] The reduction in IL-2 production leads to a decrease in T-cell proliferation and a dampened immune response.[11]

Given that the core structure of Cyclosporin U is highly conserved with that of Cyclosporin A, it is highly probable that it also possesses immunosuppressive properties. Structure-activity relationship studies on various cyclosporin analogues have shown that modifications at different amino acid positions can modulate the degree of immunosuppressive activity.[6][12] The binding affinity to cyclophilin and the ability of the resulting complex to inhibit calcineurin are the key determinants of this activity.[6][13] Without direct experimental data, it is difficult to quantify the immunosuppressive potency of Cyclosporin U relative to Cyclosporin A. However, its presence as an impurity necessitates consideration of its potential contribution to the overall immunosuppressive effect of the drug product.

Anti-HIV Activity

Cyclosporin A has been shown to possess anti-HIV activity, which is distinct from its immunosuppressive effects.[14][15] This antiviral action is also dependent on its interaction with cyclophilin A (CypA).[11] CypA is incorporated into the HIV-1 virion and plays a role in the viral life cycle, including the uncoating of the viral capsid.[11] By binding to CypA, Cyclosporin A can interfere with these processes. Non-immunosuppressive analogues of Cyclosporin A have been developed that retain potent anti-HIV activity, indicating that the two biological effects can be separated.[16]